molecular formula C8H16ClNO4S B15263148 Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate

Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate

Cat. No.: B15263148
M. Wt: 257.74 g/mol
InChI Key: CZNOXBWDIJWTQO-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate is a carbamate derivative featuring a tert-butyl protecting group and a chlorosulfonyl substituent on a propan-2-yl backbone. Its molecular formula is C₉H₁₇ClNO₄S, with a molecular weight of approximately 278.75 g/mol. The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, making the compound reactive in nucleophilic substitution reactions, particularly in synthesizing sulfonamides or sulfonate esters. The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enhancing stability during synthetic processes.

Properties

Molecular Formula

C8H16ClNO4S

Molecular Weight

257.74 g/mol

IUPAC Name

tert-butyl N-(1-chlorosulfonylpropan-2-yl)carbamate

InChI

InChI=1S/C8H16ClNO4S/c1-6(5-15(9,12)13)10-7(11)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)

InChI Key

CZNOXBWDIJWTQO-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Structural Overview and Key Properties

The molecular formula of tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate is C₈H₁₆ClNO₄S , with a molecular weight of 257.74 g/mol . The Boc group stabilizes the amine functionality, while the chlorosulfonyl moiety enhances reactivity for subsequent derivatization. Physical properties include a powder form and stability at room temperature, though melting and boiling points remain undocumented.

Synthetic Methodologies

Sulfonation of Boc-Protected 1-Hydroxypropan-2-Amine

This two-step method involves amine protection followed by sulfonation :

Step 1: Boc Protection of 1-Hydroxypropan-2-Amine

1-Hydroxypropan-2-amine reacts with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form tert-butyl N-(1-hydroxypropan-2-YL)carbamate:
$$
\text{1-Hydroxypropan-2-amine} + (\text{Boc})₂O \xrightarrow{\text{Base}} \text{Boc-NH-CH(CH₂OH)-CH₃}
$$
Conditions : Dichloromethane (DCM), 4 hours at room temperature, 97% yield.

Step 2: Chlorosulfonation with Sulfuryl Chloride

The hydroxyl group is converted to a chlorosulfonyl group using sulfuryl chloride (SO₂Cl₂):
$$
\text{Boc-NH-CH(CH₂OH)-CH₃} + \text{SO₂Cl₂} \rightarrow \text{Boc-NH-CH(CH₂SO₂Cl)-CH₃} + \text{HCl}
$$
Conditions : Anhydrous DCM, 0°C to room temperature, catalytic DMF. Excess SO₂Cl₂ is removed under reduced pressure, and the product is purified via silica gel chromatography (yield: 75–85%).

Direct Reaction of Chlorosulfonyl Isocyanate (CSI) with Propan-2-Ol Derivatives

Chlorosulfonyl isocyanate (CSI) reacts with tert-butyl N-(propan-2-YL)carbamate in a one-pot process:
$$
\text{CSI} + \text{Boc-NH-CH(CH₃)-CH₃} \rightarrow \text{Boc-NH-CH(CH₂SO₂Cl)-CH₃}
$$
Conditions : Hexafluoropropanol (HFIP) as solvent, 12-hour stirring at room temperature. This method avoids intermediate isolation but requires rigorous moisture control (yield: 60–70%).

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Sulfonation (2.1) 75–85 High purity, scalable Requires toxic SO₂Cl₂ handling
CSI Direct Reaction (2.2) 60–70 One-pot synthesis Lower yield, sensitive to humidity

Mechanistic Insights

  • Boc Protection : The amine reacts with Boc anhydride via nucleophilic acyl substitution, forming a stable carbamate.
  • Chlorosulfonation : SO₂Cl₂ acts as an electrophilic sulfonating agent, replacing the hydroxyl group with a chlorosulfonyl moiety. Pyridine or DMF neutralizes HCl, driving the reaction.
  • CSI Pathway : CSI’s electrophilic sulfur reacts with the alcohol, forming a sulfamate intermediate that rearranges to the final product.

Challenges and Optimization

  • Side Reactions : Over-sulfonation or Boc group cleavage may occur at elevated temperatures.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM, HFIP) improve reagent solubility and reaction homogeneity.
  • Work-Up : Aqueous washes (NaHCO₃) remove residual acids, while column chromatography isolates the product.

Applications in Pharmaceutical Synthesis

The chlorosulfonyl group enables further functionalization, such as:

  • Sulfonamide Formation : Reacting with amines to create sulfamoyl ureas, pivotal in kinase inhibitor synthesis.
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings for biaryl sulfonamide drug candidates.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can yield sulfonic acids .

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate is used as a reagent for the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamide derivatives, which are important intermediates in pharmaceutical synthesis .

Biology and Medicine: In biological and medical research, this compound is used to study enzyme inhibition and protein modification. It has been employed in the development of enzyme inhibitors that can regulate specific biochemical pathways .

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it valuable for creating high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate involves its ability to react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is primarily due to the presence of the chlorosulfonyl group, which is highly electrophilic. The compound can target specific molecular sites, such as amino groups in proteins, leading to modifications that alter their function .

Comparison with Similar Compounds

Target Compound

  • Reactivity : The chlorosulfonyl group enables nucleophilic displacement (e.g., with amines to form sulfonamides). The Boc group offers stability under basic conditions.
  • Applications : Likely used as a sulfonating agent in peptide synthesis or polymer crosslinking.

Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate ()

  • Key Differences: Longer branched chain (3-methylbutan vs.
  • Applications : Intermediate in specialty chemical synthesis.

Hydrazinyl-Indole Derivative ()

  • Key Differences : Aromatic indole and phenyl groups introduce π-π stacking capabilities. The hydrazinyl moiety allows for conjugation in peptide-based drugs.
  • Applications : Likely used in medicinal chemistry for kinase inhibitors or protease substrates .

Cyclobutyl-Chlorophenyl Derivative ()

  • Key Differences : The strained cyclobutyl ring and aromatic chlorophenyl group enhance rigidity, favoring use in constrained drug scaffolds.
  • Applications: Potential building block in CNS drug discovery .

Benzenesulfonyl-Oxane Derivative ()

  • Key Differences : Benzenesulfonyl (vs. chlorosulfonyl) reduces electrophilicity but improves solubility via the oxane ether linkage.
  • Applications : Sulfonate ester formation in organic solvents .

Physical and Chemical Properties

Property Target Compound
Solubility Moderate in DCM/THF Low in water, high in DMSO Low in non-polar solvents High in chloroform High in ethers/esters
Stability Acid-labile (Boc) Similar to target Sensitive to oxidation Thermally stable Stable in basic conditions
Reactivity with Amines High (SO₂Cl) Moderate (steric hindrance) Low (hydrazinyl competes) None (no SO₂Cl) Moderate (SO₂Ph)

Research Findings and Trends

vs. Target : The branched C4 chain in reduces nucleophilic substitution efficiency by ~20% compared to the target’s shorter propan chain in model reactions .

: Demonstrated inhibitory activity against trypsin-like proteases (IC₅₀ = 0.8 μM), attributed to its indole-hydrazine motif .

: Cyclobutyl derivatives show enhanced bioavailability in rodent models due to reduced metabolic degradation .

: The oxane group improves aqueous solubility by 3-fold compared to non-ether analogs .

Biological Activity

Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate is an organic compound that has garnered attention due to its significant biological activity, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H10_10ClNO4_4S, with a molecular weight of 285.79 g/mol. It typically appears as a solid powder, which can be colorless or pale yellow, and has a distinctive pungent odor. The compound's reactivity is primarily attributed to the chlorosulfonyl group, which is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biomolecules.

Synthesis

The synthesis of this compound involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate. This reaction is conducted under controlled laboratory conditions, often requiring an inert atmosphere and low temperatures to minimize decomposition.

The biological activity of this compound is largely linked to its ability to interact with nucleophilic sites on biomolecules. The chlorosulfonyl group enables the compound to modify biological targets, influencing various biochemical pathways. These interactions are crucial for understanding its potential therapeutic applications.

Structure-Activity Relationship (SAR)

SAR studies are vital for elucidating how structural modifications affect the biological activity of this compound. Research has shown that alterations in the substituents can significantly impact the compound's efficacy and selectivity. For example, variations in the alkyl groups or the presence of additional functional groups can enhance or diminish its activity against specific biological targets .

Key Findings from SAR Studies

Compound VariantModificationBiological Activity
Compound 1No modificationBaseline activity observed
Compound 2Methyl substitutionIncreased potency against target
Compound 3Chlorine additionEnhanced selectivity for specific receptors

These findings highlight the importance of chemical modifications in optimizing the biological properties of related compounds.

Biological Applications

This compound has several promising applications in biomedical research:

  • Drug Development : Its reactivity with nucleophiles makes it a valuable tool for probing biological systems and developing new therapeutic agents.
  • Immunomodulation : Studies have indicated that compounds similar to this compound can enhance the release of immunostimulatory cytokines, suggesting potential use as adjuvants in vaccines .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit activity against various pathogens, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound:

  • In Vitro Studies : In vitro experiments demonstrated that this compound effectively inhibited specific enzymatic pathways in cultured cells, leading to altered cellular responses indicative of potential therapeutic benefits.
  • In Vivo Models : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound, revealing promising results regarding its bioavailability and systemic effects.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate?

  • Methodology : Synthesis typically involves reacting tert-butyl carbamate with a chlorosulfonyl-containing precursor under basic conditions. Triethylamine is commonly used to neutralize HCl byproducts, with dichloromethane as the solvent. Stirring at room temperature for 12–24 hours ensures completion .
  • Key Considerations : Anhydrous conditions are critical to prevent hydrolysis of the chlorosulfonyl group. Monitor reaction progress via TLC or HPLC to optimize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm backbone structure using 1^1H and 13^13C NMR, focusing on tert-butyl (δ ~1.4 ppm) and sulfonyl (δ ~3.5–4.0 ppm) signals .
  • HPLC/MS : Assess purity (>95%) and detect impurities via reverse-phase HPLC coupled with mass spectrometry .
    • Safety Note : Handle hygroscopic samples in a dry environment to avoid degradation .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and strong oxidizers .
  • Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The chlorosulfonyl group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at the sulfur center. This facilitates nucleophilic attacks (e.g., by amines or alcohols) to form sulfonamides or sulfonate esters .
  • Experimental Design : Compare reaction rates with non-sulfonyl analogs using kinetic studies (e.g., UV-Vis monitoring) to quantify activation barriers .

Q. How can computational modeling predict the compound’s behavior in complex reaction systems?

  • Approach :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map potential energy surfaces for sulfonyl-group reactions, identifying transition states and intermediates .
  • Molecular Dynamics (MD) : Simulate solvation effects in dichloromethane or DMF to optimize solvent choice .
    • Validation : Cross-reference computational results with experimental kinetic data to refine models .

Q. How can researchers resolve contradictions in catalytic activity data across studies?

  • Case Study : Discrepancies in reported catalytic efficiencies may arise from variations in:

  • Reaction Conditions (e.g., solvent polarity, temperature gradients) .
  • Impurity Profiles : Trace metal contaminants (e.g., from glassware) can alter reactivity. Conduct ICP-MS to rule out metal interference .
    • Resolution Strategy : Replicate studies under standardized conditions (e.g., inert atmosphere, controlled humidity) and publish raw data for transparency .

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